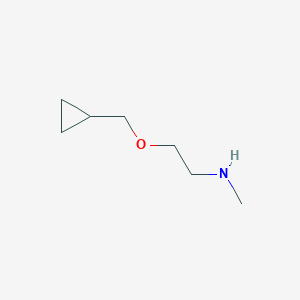

![molecular formula C17H19NO5 B1328194 (2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid CAS No. 1119451-02-3](/img/structure/B1328194.png)

(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

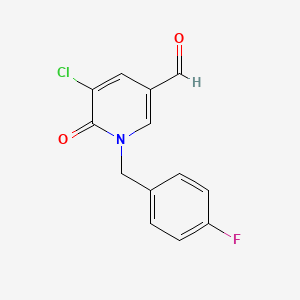

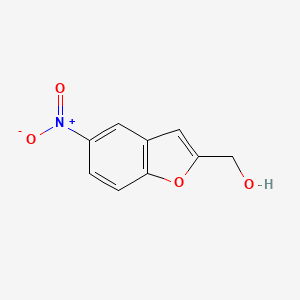

The compound , (2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid, is a structurally complex molecule that features an acrylic acid moiety conjugated to a methoxyphenyl group, which is further substituted with a dimethylisoxazolylmethoxy-methyl group. This compound is likely to be of interest due to its potential biological activity and the presence of multiple functional groups that may participate in various chemical reactions.

Synthesis Analysis

The synthesis of related acrylic acid derivatives typically involves the Knoevenagel reaction, which is a condensation reaction between an aldehyde or ketone with a compound containing an active methylene group. For instance, the synthesis of (E)-3-(3,4-Dihydroxyphenyl)acrylic acid was achieved from 3,4-dimethoxybenzaldehyde using this method, followed by demethylation . Similarly, the synthesis of 3-(4-methoxyphenylazo)acrylic acid involved starting with 4-methoxylphenylhydrazine hydrochloride and treating it with 2-oxoacetic acid to obtain the desired product . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acrylic acid derivatives can be characterized using techniques such as IR spectroscopy, NMR, and X-ray crystallography. For example, the crystal structures of E and Z isomers of a related compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid, were determined using single-crystal X-ray diffraction, which provided detailed information about the spatial arrangement of atoms within the molecule . Such structural analyses are crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Acrylic acid derivatives can undergo a variety of chemical reactions due to the presence of reactive functional groups. The azo compound 3-(4-methoxyphenylazo)acrylic acid, for example, was synthesized through a novel reaction mechanism that was elucidated using charge distribution computation . The presence of the acrylic acid moiety in these compounds suggests that they could participate in further reactions such as polymerization or addition reactions across the double bond.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylic acid derivatives are influenced by their molecular structure. The separation of E and Z isomers of a related compound was achieved by controlling the pH during the acidification of their sodium salts, indicating the importance of pH in manipulating the properties of these compounds . Additionally, the enantioselective hydrogenation of a related compound, 2-(2-methoxy-2-oxoethyl)acrylic acid, achieved a high enantiomeric excess, demonstrating the potential for producing optically pure substances . The physical properties such as solubility, melting point, and boiling point would be determined by the specific substituents on the phenyl ring and the overall molecular geometry.

科学的研究の応用

Modification in Polymer Chemistry

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amine compounds for potential medical applications. Although the specific chemical under study wasn't directly used, this research indicates the broader utility of acrylic acid derivatives in creating polymers with enhanced properties (Aly & El-Mohdy, 2015).

Synthesis and Biological Activity of Related Compounds

A study on the synthesis and biological activity of ether and ester trans-ferulic acid derivatives, closely related to the compound , revealed their potential in radical scavenging and antioxidant activity. This highlights the significance of such compounds in medicinal chemistry (Obregón-Mendoza et al., 2018).

Polymerization and Catalysis

The development of polymers using various acrylate compounds, similar to the one under study, has been explored. For instance, the copolymerization of acrylates with ethene using palladium aryl sulfonate phosphine catalysts demonstrates the chemical's utility in advanced polymerization techniques (Skupov et al., 2007).

Drug Carrier Development

Acrylic acid derivatives have been used in the development of slow-release polymeric materials, potentially useful as carriers for active compounds like anticancer drugs. This showcases the compound's applicability in drug delivery systems (Helaly et al., 2014).

特性

IUPAC Name |

(E)-3-[3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxymethyl]-4-methoxyphenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-11-15(12(2)23-18-11)10-22-9-14-8-13(5-7-17(19)20)4-6-16(14)21-3/h4-8H,9-10H2,1-3H3,(H,19,20)/b7-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQQHPKWSUMXKQ-FNORWQNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)COCC2=C(C=CC(=C2)C=CC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)COCC2=C(C=CC(=C2)/C=C/C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B1328121.png)

![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)

![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)

![3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1328126.png)

![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)

![6-[4-(Trifluoromethyl)piperidino]nicotinic acid](/img/structure/B1328130.png)

![Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1328137.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)